3-Methylfentanyl, (3S,4R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

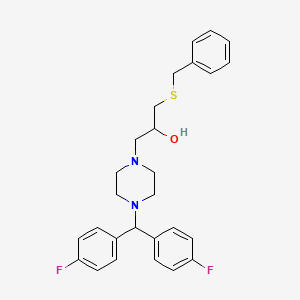

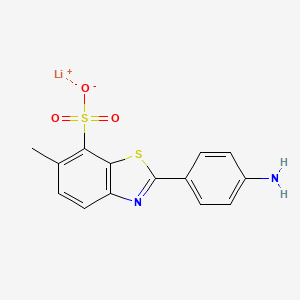

3-Methylfentanyl, (3S,4R)-, is a potent synthetic opioid analgesic. It is an analog of fentanyl and is known for its high potency, estimated to be between 400 and 6000 times stronger than morphine, depending on the isomer used . The compound was first discovered in 1974 and has since been used in various scientific and medical research applications .

Preparation Methods

The synthesis of 3-Methylfentanyl, (3S,4R)-, involves several steps. The process begins with the fractional crystallization of fumarate salt and oxalate salt of the mixture of cis- and trans-N-(3-methyl-4-piperidyl)-aniline. This step yields pure cis-6 x fumarate salt and trans-6 x oxalate salt . The optically pure compounds are then obtained via resolution with D- and L-tartaric acid. The respective reaction of the optically pure compounds with phenylethyl bromide followed by propionylation gives optically active 3-Methylfentanyl .

Chemical Reactions Analysis

3-Methylfentanyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Methylfentanyl has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.

Biology: Utilized in research on pain management and the development of new analgesics.

Medicine: Investigated for its potential use in anesthesia and pain relief.

Industry: Employed in the synthesis of other fentanyl analogs for research purposes

Mechanism of Action

3-Methylfentanyl exerts its effects by binding to opioid receptors, which are coupled with G-protein receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, gamma-aminobutyric acid, dopamine, acetylcholine, and noradrenaline . Additionally, opioids close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

3-Methylfentanyl is similar to other fentanyl analogs, such as:

Fentanyl: The parent compound, known for its high potency and use in pain management.

Carfentanil: An extremely potent analog, used primarily in veterinary medicine.

Alfentanil: A shorter-acting analog used in anesthesia.

Sufentanil: A more potent analog used in surgical anesthesia.

Compared to these compounds, 3-Methylfentanyl is unique due to its high potency and specific isomeric forms, which contribute to its distinct pharmacological profile .

Properties

CAS No. |

53758-20-6 |

|---|---|

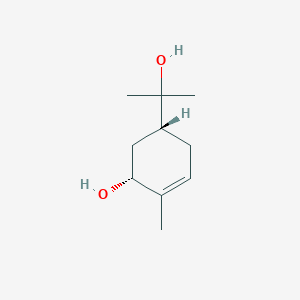

Molecular Formula |

C23H30N2O |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

N-[(3S,4R)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22+/m0/s1 |

InChI Key |

MLQRZXNZHAOCHQ-SIKLNZKXSA-N |

Isomeric SMILES |

CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)